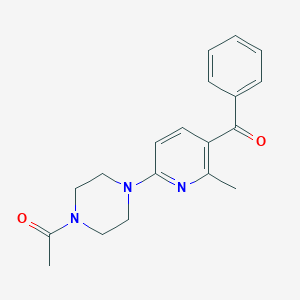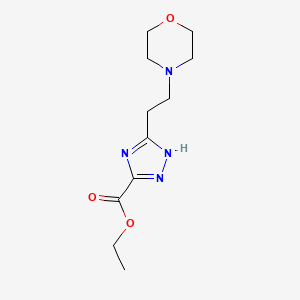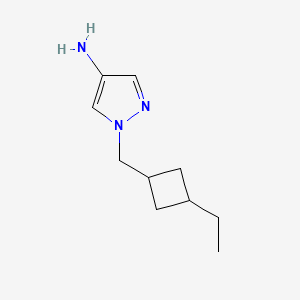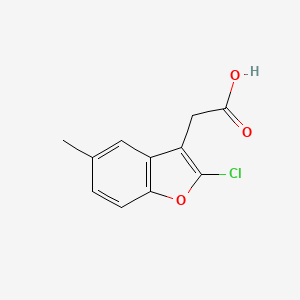![molecular formula C8H11NO3 B15057273 6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B15057273.png)
6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a heterocyclic compound with the molecular formula C8H11NO3 It is characterized by a fused ring structure that includes a pyrrole ring and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentanone and an amine derivative, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 6-Oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or conversion to other oxidized derivatives.
Reduction: Conversion to reduced forms, potentially altering the ring structure.
Substitution: Replacement of functional groups on the pyrrole or cyclopentane rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
6-Oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Octahydrocyclopenta[c]pyrrole: Lacks the oxo and carboxylic acid groups, resulting in different reactivity and applications.
Cyclopentapyrrole derivatives: Various derivatives with different substituents can exhibit distinct chemical and biological properties.
Uniqueness
6-Oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-oxo-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c10-5-2-1-4-3-9-7(6(4)5)8(11)12/h4,6-7,9H,1-3H2,(H,11,12) |
InChI Key |
STOPKANNBIWSML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2C1CNC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15057202.png)
![6-(Benzo[B]thiophen-2-YL)-2,3,5,6-tetrahydroimidazo[2,1-B]thiazole](/img/structure/B15057207.png)

![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B15057233.png)
![5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine](/img/structure/B15057240.png)
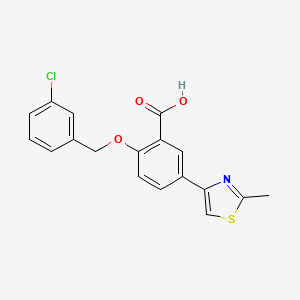
![tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B15057256.png)

